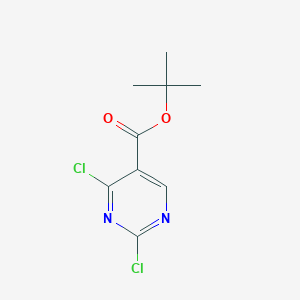

tert-Butyl 2,4-dichloropyrimidine-5-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C9H10Cl2N2O2 |

|---|---|

Molekulargewicht |

249.09 g/mol |

IUPAC-Name |

tert-butyl 2,4-dichloropyrimidine-5-carboxylate |

InChI |

InChI=1S/C9H10Cl2N2O2/c1-9(2,3)15-7(14)5-4-12-8(11)13-6(5)10/h4H,1-3H3 |

InChI-Schlüssel |

XCHYZLVUGLZSPZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)C1=CN=C(N=C1Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions:

Procedure:

- The carboxylic acid is dissolved in a stoichiometric excess of tert-butyl alcohol.

- Catalytic H₂SO₄ or BF₃·Et₂O is added, and the mixture is refluxed for 12–24 hours.

- The product is isolated via aqueous workup (neutralization with NaHCO₃) and purified by recrystallization or column chromatography.

Yield : 65–85% (varies with catalyst and purity of starting material).

Chlorination of tert-Butyl Hydroxypyrimidine Carboxylate

An alternative route involves chlorinating tert-butyl 2,4-dihydroxypyrimidine-5-carboxylate using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

Reaction Conditions:

Procedure:

- The dihydroxypyrimidine derivative is suspended in POCl₃.

- PCl₅ is added gradually under nitrogen purge.

- The mixture is heated to 110–120°C until complete substitution of hydroxyl groups with chlorine is achieved.

- Excess POCl₃ is distilled off, and the product is extracted into ethyl acetate or dichloromethane.

Yield : 70–90% (depending on reaction time and stoichiometry).

Comparative Analysis of Methods

Optimization Studies

- Catalyst Screening : BF₃·Et₂O outperforms H₂SO₄ in esterification, reducing side reactions.

- Solvent Effects : Toluene improves reaction homogeneity compared to DCM in chlorination.

- Temperature Control : Lower temperatures (25–50°C) during Boc protection minimize decomposition.

Industrial Considerations

Large-scale production favors the chlorination method due to its high yield and compatibility with continuous flow reactors. Safety protocols for handling POCl₃/PCl₅ are critical.

Emerging Approaches

Recent studies explore enzymatic esterification or microwave-assisted synthesis to reduce reaction times, though no peer-reviewed data specific to this compound exists yet.

Analyse Chemischer Reaktionen

tert-Butyl 2,4-dichloropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

tert-Butyl 2,4-dichloropyrimidine-5-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its reactivity allows for the formation of complex molecules that can target specific biological pathways. Notably:

- Anti-inflammatory Agents: The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory responses. In vitro studies have shown that it has an IC50 value comparable to established drugs like celecoxib .

- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties by disrupting microbial cell membranes, leading to cell death .

Agrochemical Applications

The compound is utilized in the development of agrochemicals due to its efficacy as a herbicide and pesticide. Its derivatives are designed to target specific pests or plant diseases while minimizing environmental impact.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| COX-2 Inhibition | IC50 = 0.04 μmol | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced cytokine production |

In Vitro Studies

A study on various pyrimidine derivatives highlighted significant anti-inflammatory activity through COX-2 inhibition. The compound's IC50 value indicates strong potential as an anti-inflammatory agent.

Animal Models

In vivo studies using carrageenan-induced paw edema models demonstrated that this compound significantly reduced inflammation compared to control groups, suggesting its efficacy in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives has shown that modifications to the tert-butylamide group can enhance biological activity. Substituents on the pyrimidine ring can lead to improved potency against COX enzymes.

Wirkmechanismus

The mechanism of action of tert-Butyl 2,4-dichloropyrimidine-5-carboxylate is primarily related to its ability to interact with various biological targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit DNA synthesis by interfering with the function of pyrimidine-based enzymes . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional similarities of tert-butyl 2,4-dichloropyrimidine-5-carboxylate to related pyrimidine derivatives are analyzed below. Key compounds for comparison include fused-ring analogs and amino-substituted variants (Table 1), with similarity scores derived from structural overlap analysis .

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Reactivity and Functional Group Analysis

- Chlorine vs. Amino Substituents: The dichloro groups in the target compound facilitate nucleophilic displacement reactions, whereas the amino group in the third analog (similarity score 0.82) promotes hydrogen bonding and participation in condensation or acylation reactions .

- Fused-Ring Systems: The pyrrolo- and pyrido-fused analogs (similarity scores 0.86 and 0.84) exhibit altered electronic profiles due to extended conjugation or partial saturation.

Biologische Aktivität

tert-Butyl 2,4-dichloropyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structural features allow it to interact with various biological targets, making it a subject of interest for drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a pyrimidine ring substituted at the 2 and 4 positions with chlorine atoms and a carboxylate group at the 5 position, along with a tert-butyl group.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent. The following sections detail its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

- Agonistic Activity : This compound has been evaluated for its agonistic effects on serotonin receptors, particularly the 5-HT2C receptor. Studies indicate that it exhibits significant agonistic activity, which is crucial for developing treatments for mood disorders and obesity .

- Selectivity : The selectivity of this compound for the 5-HT2C receptor over other serotonin subtypes has been demonstrated, suggesting a favorable profile for minimizing side effects associated with non-selective agonists .

- Stability and Metabolism : In vitro studies have shown that this compound possesses high plasma stability and low CYP450 inhibition, reducing the likelihood of drug-drug interactions . This characteristic is essential for compounds intended for systemic use.

Case Studies

Several case studies have investigated the biological activity of this compound:

- Study on Serotonin Receptor Agonism : A study conducted by researchers synthesized various pyrimidine derivatives and assessed their activity on the 5-HT2C receptor. The findings revealed that this compound exhibited an EC50 value indicating potent agonistic activity compared to other derivatives tested .

- In Vivo Efficacy : Another investigation focused on the in vivo effects of this compound in animal models of anxiety and depression. The results indicated that administration of this compound led to significant reductions in anxiety-like behaviors, supporting its potential as a therapeutic agent .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2,4-dichloropyrimidine-5-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl esters are introduced via carbamate protection strategies (e.g., tert-butyl dicarbonate under basic conditions) . Chlorination at the 2- and 4-positions of the pyrimidine ring can be achieved using POCl₃ or PCl₅ in anhydrous conditions. Key intermediates are characterized via H/C NMR to confirm regioselectivity and purity, complemented by mass spectrometry for molecular weight verification. X-ray crystallography (using SHELX software for refinement) may resolve structural ambiguities .

Q. How does the tert-butyl ester group influence the compound’s reactivity in downstream reactions?

The tert-butyl ester acts as a sterically hindered protecting group, stabilizing the carboxylate moiety during harsh reaction conditions (e.g., acidic/basic environments). Its bulkiness can slow nucleophilic attacks at the carbonyl, allowing selective functionalization at the dichloropyrimidine core. Deprotection (e.g., with TFA) regenerates the carboxylic acid for further derivatization .

Q. What safety precautions are critical when handling this compound?

While specific toxicity data for this compound is limited, analogous tert-butyl derivatives require handling in fume hoods with nitrile gloves, lab coats, and eye protection. Avoid contact with strong oxidizers or heat sources to prevent decomposition. Store in airtight containers at 2–8°C, referencing safety protocols for structurally similar chlorinated pyrimidines .

Q. Which analytical techniques are most reliable for assessing purity and structural integrity?

High-resolution LC-MS is preferred for purity analysis, with UV detection at 254 nm to monitor aromatic pyrimidine absorption. F NMR (if fluorinated analogs are synthesized) and heteronuclear 2D NMR (HSQC/HMBC) resolve coupling patterns. Thermal stability is assessed via DSC/TGA, while crystallinity is evaluated via XRD .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected 1^11H NMR splitting patterns) be resolved?

Contradictions may arise from dynamic processes (e.g., rotamers) or impurities. Variable-temperature NMR can identify slow-exchange conformers. For ambiguous NOE correlations, rotating-frame NOESY (ROESY) or X-ray analysis (using SHELXL for refinement) provides definitive spatial assignments . Comparative DFT calculations (e.g., Gaussian) predict NMR shifts and optimize molecular geometries .

Q. What strategies stabilize this compound during high-temperature reactions?

Conduct stability studies under inert atmospheres (N₂/Ar) to prevent oxidation. Co-solvents like DMF or DMSO enhance thermal stability. Kinetic monitoring via in situ IR spectroscopy identifies decomposition thresholds. For hydrolytic sensitivity, use anhydrous reagents and molecular sieves .

Q. How is regioselectivity controlled during nucleophilic substitution at the 2- and 4-chloro positions?

The 4-position is typically more electrophilic due to electron-withdrawing effects from the carboxylate. Steric maps (from XRD data) guide nucleophile selection: bulky reagents favor the less hindered 2-position. Computational modeling (e.g., Fukui indices) predicts reactive sites, validated by kinetic studies .

Q. What computational methods aid in predicting the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic behavior. Molecular docking (AutoDock Vina) screens interactions with biological targets, while MD simulations assess solvation effects. Transition-state modeling (IRC analysis) optimizes reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.